molecular formula C13H8Cl2O3 B14804237 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B14804237
M. Wt: 283.10 g/mol
InChI Key: CDNQAQFKBPGCFX-UHFFFAOYSA-N
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Description

3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of furan and contains a dichlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The dichlorophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound has a similar structure but with a single chlorine atom on the phenyl ring.

    2-Cyano-3-(5-(2-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid: This compound contains a trifluoromethyl group instead of chlorine.

Uniqueness

3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)

InChI Key

CDNQAQFKBPGCFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

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